(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol is a heterocyclic compound classified within the pyrazolopyridine family. Its chemical structure features a pyrazole ring fused to a pyridine ring, with a hydroxymethyl group attached at the 5-position. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is identified by its CAS number 1824400-75-0 and is available through various chemical suppliers. It has been the subject of numerous studies due to its promising pharmacological properties and synthetic versatility.
(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol is categorized as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the broader category of pyrazolopyridines, which are known for their significant biological activities, including antimicrobial and anticancer properties.
The synthesis of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol typically involves several key steps:
The synthesis can be performed under controlled conditions to optimize yield and purity. Parameters such as temperature, pressure, and catalyst choice are critical for enhancing reaction efficiency. For instance, reactions may be conducted at elevated temperatures (100–110 °C) without solvents to improve yields .
The molecular structure of (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol consists of:
The molecular formula is , with a molecular weight of approximately 180.18 g/mol. The compound's structural characteristics contribute significantly to its biological activity and solubility properties.
(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol can undergo various chemical reactions:
Common reagents for these reactions include:
The products formed depend on the specific reagents and conditions used, influencing their potential applications in medicinal chemistry .
The mechanism of action for (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol involves interaction with specific molecular targets. Notably, it has been shown to inhibit tropomyosin receptor kinases, which play crucial roles in cell proliferation and differentiation. This inhibition can lead to significant therapeutic effects against various diseases, particularly cancer and inflammatory conditions .
(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol is typically characterized by:
Key chemical properties include:
Relevant data on melting point and boiling point are often provided by suppliers or through experimental characterization methods .
(1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol has several notable applications:
Its versatility makes it an important compound in both academic research and industrial applications .
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure combining pyrazole and pyridine rings. This framework offers distinct bioisosteric properties, serving as a purine mimic due to its ability to engage in hydrogen bonding and π-stacking interactions analogous to adenine/guanine. Over 300,000 derivatives have been synthesized to date, documented across 5,500+ references (including 2,400 patents), reflecting broad pharmaceutical relevance [1]. The 5-hydroxymethyl derivative—(1H-pyrazolo[3,4-b]pyridin-5-yl)methanol—exemplifies a strategically functionalized variant enabling diverse synthetic elaboration for drug discovery.
The synthesis of pyrazolo[3,4-b]pyridines traces back to 1908, when Ortoleva first prepared a monosubstituted 1H-pyrazolo[3,4-b]pyridine (R₃ = Ph) via iodine-mediated cyclization of diphenylhydrazone and pyridine [1]. This pioneering work laid the foundation for subsequent methodologies:
Table 1: Historical Milestones in Pyrazolo[3,4-b]pyridine Synthesis
Year | Innovation | Key Reactants/Conditions | Reference |
---|---|---|---|
1908 | First monosubstituted derivative | Diphenylhydrazone, pyridine, I₂ | [1] |
1911 | Acid-catalyzed condensation | 5-Aminopyrazole + 1,3-diketones, glacial AcOH | [1] |
2010s | Pd-catalyzed C–H functionalization | Ir-catalyzed borylation/Suzuki coupling | [7] |
2020s | Directed metalation (TMPMgCl·LiCl) | Selective C7 functionalization | [7] |
Pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism between 1H- and 2H-isoforms, governed by thermodynamic stability and ring unsaturation:
The scaffold serves as a purine bioisostere, mimicking adenosine/guanosine in kinase and GPCR binding pockets. Substituent patterning dictates target selectivity:
Table 2: Bioisosteric Applications of Pyrazolo[3,4-b]pyridine Derivatives
Target Protein | Derivative Substituents | Therapeutic Application | Reference |
---|---|---|---|
MKK4 Kinase | N1-H; C3-CN; C5-(Pyrazinyl) | Liver regeneration enhancers | [4] |
PDE4 | N1-Cyclobutyl; C5-(Methoxy) | Anti-inflammatory agents | [5] |
Antimicrobial targets | N1-(Triazinyl); C3-(Methylthio) | Antibacterial/antifungal agents | [9] |
BRAF Kinase | C5-(2-Ethoxypyridinyl); N1-Ethyl | Anticancer agents | [10] |
The scaffold’s five diversification sites (N1, C3, C4, C5, C6) enable modular drug design. (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol’s C5-hydroxymethyl group uniquely facilitates stepwise derivatization:
Table 3: Functionalization Strategies for (1H-Pyrazolo[3,4-b]pyridin-5-yl)methanol
Position | Reaction | Conditions | Applications |
---|---|---|---|
N1 | Alkylation/Mesylation | NaH, alkyl halides/MsCl; kinetic control | Solubility modulation |
C3 | Ir-catalyzed borylation | [Ir(OMe)cod]₂, dtbpy, B₂pin₂ | Suzuki cross-coupling |
C5 | Bromination/amination | NBS; Pd₂(dba)₃, rac-BINAP, amines | Kinase inhibitor cores |
C7 | Directed metalation | TMPMgCl·LiCl, −40°C; electrophiles/ZnCl₂ | Fragment elongation |
C5-OH | Etherification/oxidation | NaH/RBr; MnO₂/PCC | Prodrugs/bioconjugates |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0